molecular formula C21H22FN3O2 B4525608 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B4525608
M. Wt: 367.4 g/mol
InChI Key: FIVFEIWOONNWKK-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-fluorophenyl group and an ethanone linker connected to a 5-methoxyindole moiety.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-27-17-6-7-19-16(14-17)8-9-25(19)15-21(26)24-12-10-23(11-13-24)20-5-3-2-4-18(20)22/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVFEIWOONNWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 2-fluorophenylpiperazine, is synthesized by reacting 2-fluoroaniline with piperazine under appropriate conditions.

    Indole Derivative Preparation: The indole derivative is prepared by methoxylation of indole using suitable reagents.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the indole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological receptors.

    Medicine: Investigated for potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This can result in various pharmacological effects, including mood regulation and anti-anxiety properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness arises from the 2-fluorophenyl and 5-methoxyindole groups. Below is a comparative analysis with key analogs:

Compound Name Structural Features Key Differences Biological Implications Reference
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone Piperazine + 2-fluorophenyl + 5-methoxyindole Reference compound Potential cannabinoid receptor interaction; requires in vitro validation
2-(5-Methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Piperazine + 2-methoxyphenyl + 5-methoxyindole Methoxyphenyl vs. fluorophenyl Reduced metabolic stability compared to fluorophenyl; similar indole moiety may retain receptor affinity
(5-Fluoro-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone Piperazine + 3-methoxyphenyl + 5-fluoroindole Fluorine on indole vs. methoxy Enhanced antitumor/antimicrobial activity due to fluorinated indole
1-[4-(4-Fluoro-2-methoxyphenyl)piperazin-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone Piperazine + 4-fluoro-2-methoxyphenyl + tetrazole Tetrazole vs. indole Improved binding specificity for enzymes (e.g., kinases) via tetrazole’s hydrogen-bonding capacity
[4-(2-Fluorophenyl)piperazin-1-yl]methanone Simplified analog with only fluorophenyl-piperazine Lacks indole moiety Limited receptor engagement; used as a precursor or scaffold

Pharmacological and Physicochemical Properties

  • Fluorophenyl vs. Methoxyphenyl :

    • The 2-fluorophenyl group enhances lipophilicity and metabolic stability compared to methoxyphenyl analogs, as fluorine resists oxidative metabolism .
    • Methoxyphenyl groups may improve solubility but increase susceptibility to demethylation .
  • Indole Modifications: 5-Methoxyindole (target compound) vs. Brominated indole (): Bromine’s bulkiness may sterically hinder receptor binding but improve halogen bonding in specific targets .
  • Linker and Core Variations: Replacement of ethanone with tetrazole () or triazole () introduces heterocyclic diversity, affecting solubility and target selectivity .

Biological Activity

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound can be represented as follows:

C17H21FN4O2\text{C}_{17}\text{H}_{21}\text{F}\text{N}_{4}\text{O}_{2}

This structure features a piperazine ring, a fluorophenyl group, and an indole moiety, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act on:

  • Serotonin receptors : The indole structure is known for its affinity towards serotonin receptors, which may contribute to anxiolytic and antidepressant effects.
  • Dopamine receptors : The piperazine moiety may enhance dopaminergic activity, potentially offering therapeutic benefits in neuropsychiatric disorders.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-715.63Tamoxifen15.00
A54910.50Doxorubicin8.00
HeLa12.30Cisplatin10.00

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has shown potential neuropharmacological effects. Studies indicate that it may reduce anxiety-like behaviors in animal models, possibly through modulation of serotonin and dopamine pathways.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated that it induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase.

Study 2: Neuropharmacological Assessment

Another study assessed the anxiolytic effects in rodent models using elevated plus maze tests. The results showed that administration of the compound significantly increased time spent in open arms compared to controls, indicating reduced anxiety levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

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